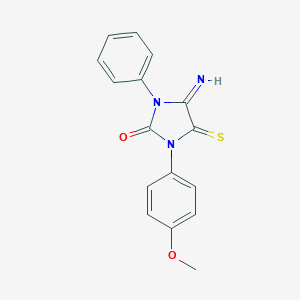
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. It is also known as PMSF (phenylmethylsulfonyl fluoride) and is commonly used as a protease inhibitor in biochemistry and molecular biology research. PMSF is a colorless, crystalline solid that is soluble in organic solvents like ethanol and acetone.
Wirkmechanismus
PMSF inhibits proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which inactivates the enzyme. PMSF is a reversible inhibitor, which means that the inhibition can be reversed by removing the inhibitor or by diluting the sample.
Biochemical and Physiological Effects
PMSF has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature. PMSF is not toxic to cells or tissues at the concentrations used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF is stable in solution and can be stored for long periods. However, PMSF has some limitations. It is not effective in inhibiting other types of proteases like cysteine proteases and metalloproteases. PMSF is also not suitable for use in some biochemical assays like those that require reducing agents like DTT or beta-mercaptoethanol.
Zukünftige Richtungen
There are several future directions for research on PMSF. One area of research is the development of new protease inhibitors that are more effective and selective than PMSF. Another area of research is the use of PMSF in the study of protease-mediated diseases like cancer and neurodegenerative disorders. PMSF has been shown to inhibit the activity of proteases that are involved in these diseases, and further research could lead to the development of new therapies. Finally, there is a need for more research on the mechanism of action of PMSF and its interaction with proteases at the molecular level. This could lead to a better understanding of how PMSF works and how it can be optimized for specific applications.
Conclusion
In conclusion, PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF has no known biochemical or physiological effects on living organisms, and it is stable in solution. However, PMSF has some limitations, and there is a need for more research on its mechanism of action and future applications. Overall, PMSF is an important tool for studying proteases and their role in biological processes.
Synthesemethoden
PMSF can be synthesized by reacting phenylmethylsulfonyl chloride with ammonia and 4-methoxybenzylamine in the presence of a catalyst like triethylamine. The reaction takes place at room temperature and produces PMSF as a white crystalline solid. The yield of PMSF is usually high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins by proteases during protein extraction and purification. PMSF is particularly effective in inhibiting serine proteases like trypsin, chymotrypsin, and thrombin. It is also used to inhibit proteases in cell lysates and tissue extracts. PMSF has been used in various biochemical and molecular biology techniques like gel electrophoresis, western blotting, and enzyme assays.
Eigenschaften
CAS-Nummer |
252004-99-2 |
|---|---|
Molekularformel |
C16H13N3O2S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)19-15(22)14(17)18(16(19)20)11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChI-Schlüssel |
OKOOAWSEDDGVFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304413.png)
![3-[(2,3-Dimethoxyphenyl)methylamino]-1-[4-[3-[(2,3-dimethoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304414.png)
![3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B304415.png)